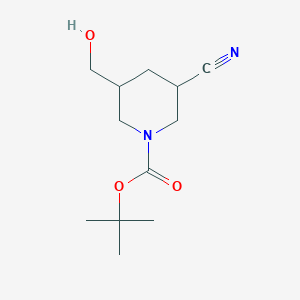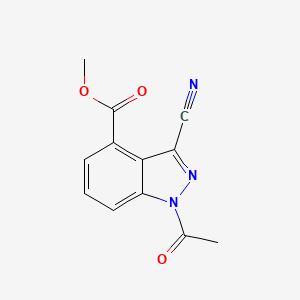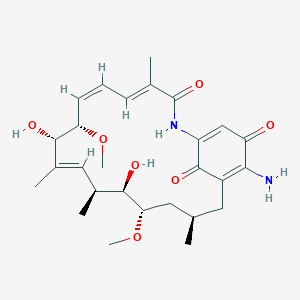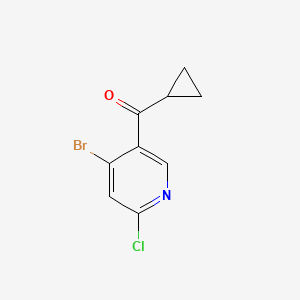
N-(acid-PEG10)-N-bis(PEG10-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acid-PEG10)-N-bis(PEG10-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of an acid group and two azide groups attached to a PEG chain. PEG derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the following steps:
Activation of PEG: The PEG chain is first activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.
Introduction of Acid Group: The activated PEG is then reacted with a carboxylic acid derivative to introduce the acid group.
Azide Functionalization:
Industrial Production Methods
Industrial production of N-(acid-PEG10)-N-bis(PEG10-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-scale reactors.
Controlled Reactions:
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(acid-PEG10)-N-bis(PEG10-azide) undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Click Chemistry: The azide groups are highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Employed in click chemistry reactions.
Carboxylic Acid Derivatives:
Major Products
The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in bioconjugation and drug delivery.
Scientific Research Applications
N-(acid-PEG10)-N-bis(PEG10-azide) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated materials, which have improved properties for various industrial applications.
Mechanism of Action
The mechanism of action of N-(acid-PEG10)-N-bis(PEG10-azide) involves its ability to modify other molecules through its reactive functional groups. The azide groups can participate in click chemistry reactions, allowing for the efficient conjugation of the compound to other molecules. This modification can alter the properties of the target molecules, such as their solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Bis-PEG10-acid: Contains two acid groups instead of azide groups.
Azido-PEG10-amine: Contains an amine group instead of an acid group.
Bis-PEG10-NHS ester: Contains NHS ester groups instead of azide groups.
Uniqueness
N-(acid-PEG10)-N-bis(PEG10-azide) is unique due to the presence of both acid and azide groups, which allows for versatile chemical modifications. This dual functionality makes it particularly useful in applications requiring bioconjugation and drug delivery.
Properties
Molecular Formula |
C67H133N7O32 |
|---|---|
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76) |
InChI Key |
NYTWWULSLUXXBT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)



![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)

![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
